molecular formula C6H3ClN4OS B13062924 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde

4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13062924
M. Wt: 214.63 g/mol
InChI Key: DGWDQRJQVXNAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both triazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The presence of the triazole ring imparts significant stability and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 3-amino-1,2,4-triazole with various electrophiles. One common method includes the use of dimethyl acetylenedicarboxylate, which reacts with the amino group of 3-amino-1,2,4-triazole to form an intermediate. This intermediate then undergoes cyclization and dehydration to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthetic routes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the compound. The use of high-purity reagents and controlled reaction environments is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with various biological targets. The triazole ring can form hydrogen bonds with biological receptors, enhancing its binding affinity. This compound can inhibit specific enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Contains a triazole ring and is used as an antifungal agent.

    Anastrozole: Another triazole-containing compound used in the treatment of breast cancer.

    Flupoxam: Contains a triazole ring and is used as an herbicide.

Uniqueness

4-Chloro-2-(1H-1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both triazole and thiazole rings, which impart distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and enhances its potential for various applications in research and industry .

Properties

Molecular Formula

C6H3ClN4OS

Molecular Weight

214.63 g/mol

IUPAC Name

4-chloro-2-(1,2,4-triazol-1-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C6H3ClN4OS/c7-5-4(1-12)13-6(10-5)11-3-8-2-9-11/h1-3H

InChI Key

DGWDQRJQVXNAKC-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)C2=NC(=C(S2)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.